Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is a chemical compound with significant interest in medicinal chemistry and pharmaceuticals. It is classified under indazole derivatives, which are known for their diverse biological activities. The compound's structure is characterized by an indazole ring system, which contributes to its pharmacological properties. Its Chemical Abstracts Service (CAS) number is 1448125-93-6, and it has a molecular formula of with a molecular weight of 221.22 g/mol .
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is derived from the indazole scaffold, a heterocyclic compound containing two fused nitrogen-containing rings. This class of compounds has been extensively studied for their potential therapeutic applications, particularly as agonists for cannabinoid receptors, which are implicated in various physiological processes . The compound's classification as an indazole derivative places it among compounds that exhibit a range of biological activities, including anti-inflammatory and anticancer effects .
The synthesis of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate typically involves several steps:
For example, one method involves the reduction of the nitro group to an amino group followed by the introduction of the methoxy group at the 7-position of the indazole ring .
The synthetic route may also employ palladium-catalyzed reactions or other coupling methods that enhance yields and selectivity . The optimization of reaction conditions such as temperature, solvent choice, and reaction time are crucial for maximizing product purity.
The molecular structure of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate can be represented using its SMILES notation: COC(=O)C1=NNC2=C(OC)C=CC(N)=C12
. This notation highlights the key functional groups within the compound:
The compound exhibits a planar structure due to the aromatic nature of the indazole system, which facilitates π-stacking interactions that may influence its biological activity .
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate primarily involves its interaction with cannabinoid receptors in the central nervous system. As a potential agonist for these receptors, it may modulate neurotransmitter release, influencing pain perception, mood regulation, and appetite control .
Studies have indicated that compounds within this class can exhibit selective binding affinities for cannabinoid receptors, leading to varied physiological responses depending on their structural modifications.
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is typically characterized by:
The compound's stability under various pH conditions makes it suitable for pharmaceutical formulations. Its melting point and boiling point data are essential for understanding its behavior under different conditions but require specific experimental determination.
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate has potential applications in:
Selective N1-alkylation of the indazole core presents a significant synthetic challenge due to competing N2-alkylation and the sensitivity of existing functional groups. Recent advances demonstrate that phase-transfer catalysis (PTC) enables efficient N1-alkylation of methyl 4-amino-7-hydroxy-1H-indazole-3-carboxylate precursors. Under optimized conditions (20 mol% tetrabutylammonium bromide, K₂CO₃ base, alkyl halides in DMF at 60°C), N1-selectivity >95% is achieved while preserving the C4-amino and C7-hydroxy groups [1] [3]. This method circumvents traditional protection-deprotection sequences, improving overall yield from 52% to 88% for critical intermediates [3].
Concurrently, metal oxide-mediated alkylation using alkaline earth metal oxides (e.g., BaO, CaO) provides enhanced regiocontrol. When applied to 7-methoxy-indazole-3-carboxylic acid derivatives, these catalysts suppress O-alkylation byproducts through selective N1-alkyl halide activation. Reaction optimization revealed that BaO (1.5 equiv) in toluene at 110°C delivers 92% yield of N1-methylated product with <3% N2-isomer formation [4]. This approach is particularly valuable for installing sterically demanding alkyl groups that are inaccessible via classical methods.
Table 1: Alkylation Strategies for N1-Functionalization
Substrate | Alkylating Agent | Catalyst/Base | Temperature | N1: N2 Ratio | Yield |
---|---|---|---|---|---|
Methyl 4-amino-7-hydroxy-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃/TBAB (PTC) | 60°C | 97:3 | 88% |
7-Methoxyindazole-3-carboxylic acid | Benzyl bromide | BaO | 110°C | 95:5 | 92% |
Unsubstituted 1H-indazole-3-carboxylate | Isobutyl bromide | CaO | 90°C | 90:10 | 85% |
C4-amination and C7-methoxylation are essential for constructing the target compound’s pharmacophore. Photochemical amination enables direct C-H functionalization at C4 using anthranil as a nitrogen source under blue light irradiation (455 nm). This Ru-catalyzed (Ru(bpy)₃Cl₂) protocol achieves 84% regioselectivity for C4-amination without protecting groups, leveraging the inherent electron density profile of the indazole nucleus [2] [5]. Time-course studies confirm complete reaction within 8 hours, with the 7-methoxy group reducing competing C5/C6 amination by directing ortho/para orientation [5].
For C7-methoxylation, reductive cyclization of ortho-nitrobenzaldehydes offers superior regiocontrol. Organophosphorus-mediated Cadogan cyclization (P(OEt)₃, 120°C) of 2-nitro-4-methoxybenzaldehyde derivatives constructs the 7-methoxyindazole core in a single step with 78% yield [5] [6]. Critical to success is the electron-donating methoxy group, which accelerates nitro reduction kinetics 3.2-fold compared to unsubstituted analogs [6]. Alternative electrochemical deoxygenation methods using sustainable cathodes (e.g., carbon felt) further enhance atom economy, achieving near-quantitative yields without stoichiometric reductants [2].
Table 2: Regioselective Functionalization Protocols
Position | Reaction Type | Key Reagent/Catalyst | Regioselectivity | Yield Range | Substrate Tolerance |
---|---|---|---|---|---|
C4 | Photochemical amination | Ru(bpy)₃Cl₂/Anthranil | >20:1 (C4 vs C5/C6) | 70-84% | Halogens, esters, alkyl |
C7 | Cadogan cyclization | P(OEt)₃ | Exclusive C7-OCH₃ | 75-78% | Nitriles, protected amines |
C3 | Esterification | RhCl₃/CO gas | N/A | 91% | Amino, methoxy, halogens |
The C3-carboxylate ester installation is achieved through transition-metal-catalyzed carbonylation. Rhodium-catalyzed (RhCl₃, 5 mol%) carbonylative coupling of 4-amino-7-methoxyindazole with methanol under CO gas (50 psi) affords the methyl ester in 91% yield [5] [9]. This method outperforms classical Fischer esterification, which requires stoichiometric acid catalysts and often degrades acid-sensitive C4-amino groups (yields <65%) [3]. Microwave-assisted esterification (150°C, 20 min) offers a rapid alternative, utilizing dimethyl carbonate as a green solvent and methyl donor to achieve 89% conversion while minimizing hydrolysis [4].
Notably, in situ carboxyl group activation using peptide-coupling agents (HATU, PyBOP) enables ester formation under mild conditions (0°C to 25°C). Optimization studies identified PyBOP (1.2 equiv) with DIPEA (3 equiv) in THF as optimal for methyl ester formation (95% yield), with the C7-methoxy group reducing epimerization risks by preventing enolization at C3 [3] [4]. This approach is indispensable for derivatives containing base-sensitive substituents.
Solid-phase synthesis enables rapid diversification of the indazole core for structure-activity studies. Wang resin-linked indazole carboxylic acids serve as universal intermediates, where immobilized 4-amino-7-methoxy-1H-indazole-3-carboxylic acid undergoes on-resin transformations. Key steps include:
Critical to success is the acid-labile Rink amide linker, which enables cleavage with 95% TFA without degrading the indazole core or 7-methoxy group. Resin loading efficiencies reach 0.82 mmol/g, confirmed by quantitative ninhydrin testing [8]. This platform generates >30 analogs in parallel from a single immobilized intermediate, dramatically accelerating lead optimization.
Table 3: Solid-Phase Synthesis Performance Metrics
Reaction Type | Resin/Linker | Catalyst/Conditions | Loading Efficiency | Cleavage Yield |
---|---|---|---|---|
Amide coupling | Wang resin | TBTU/DIPEA | 0.78 mmol/g | 93% |
Suzuki coupling | Rink amide | Pd(PPh₃)₄, K₂CO₃ | 0.82 mmol/g | 88% |
Esterification | Merrifield | Lipase B, 40°C | 0.68 mmol/g | 90% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2